(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Overview
Description
“(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one” is a chemical compound with the molecular formula C5H8O6 . It has a molecular weight of 178.11 g/mol . The compound has a furan ring with a stereogenic center ® at the sp3 hybridized C atom .
Molecular Structure Analysis
The compound has a furan ring, which is essentially planar . The C atom bearing the dihydroxyethyl group is S. The absolute configuration is based on the precursor in the synthesis .Physical and Chemical Properties Analysis
The compound has a density of 2.0±0.1 g/cm3, a molar refractivity of 35.3±0.3 cm3, and a molar volume of 90.1±3.0 cm3 . It also has a polarizability of 14.0±0.5 10-24 cm3 and a surface tension of 140.6±3.0 dyne/cm .Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one, known in research as a component of certain natural products, has been explored for its pharmacological properties and therapeutic potential. For example, naringenin, a related compound, demonstrates potent pharmacological activities across neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders due to its anti-inflammatory and antioxidant effects. Such studies suggest the potential for compounds with similar structures in various therapeutic applications (N. Rani et al., 2016).
Biomass Conversion and Sustainable Chemistry
Research on the conversion of plant biomass into valuable chemical feedstocks highlights the importance of derivatives similar to this compound. For instance, 5-Hydroxymethylfurfural (HMF) is a key platform chemical from biomass, leading to sustainable access to new generations of polymers, functional materials, and fuels. This emphasizes the role of such compounds in transitioning to renewable sources for chemical production (V. M. Chernyshev et al., 2017).
Synthetic Chemistry and Drug Development
In synthetic chemistry, efforts to selectively modify compounds with structures similar to this compound have paved the way for the development of new drug candidates and natural product syntheses. These strategies include selective modification techniques that allow for the production of unsymmetrically substituted compounds, highlighting the versatility and potential of such structures in pharmaceutical development (R. Fatykhov et al., 2020).
Radical Scavengers and Antioxidant Applications
Compounds structurally related to this compound have been explored for their radical scavenging and antioxidant properties. Chromones, for example, demonstrate significant potential in neutralizing active oxygen species and delaying cell impairment, which could lead to the development of treatments for various diseases associated with oxidative stress (Preeti Yadav et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3?,4?,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-GHWWWWGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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